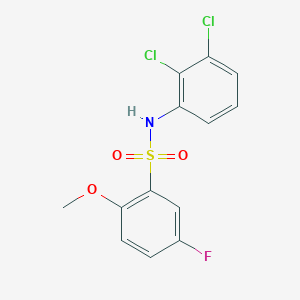
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DCFMSA, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. DCFMSA has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the hydration of carbon dioxide to form bicarbonate and protons. N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, preventing the hydration of carbon dioxide. This results in a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. In addition, N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to have anti-inflammatory and analgesic properties, and its use in these applications is being investigated.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, and its effects on the enzyme can be easily measured. N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide is also relatively stable and can be stored for long periods without degradation.
However, there are also limitations to the use of N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. In addition, N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in scientific research. One area of interest is the development of N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide-based carbonic anhydrase inhibitors for the treatment of glaucoma, epilepsy, and other diseases. In addition, the use of N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in cancer treatment is being investigated, and further studies are needed to determine its efficacy and safety in this application.
Another future direction is the investigation of N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide's neuroprotective properties. Its ability to protect neurons from oxidative stress suggests that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, the development of new synthesis methods for N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide and related compounds may improve their availability and reduce their cost, making them more accessible for scientific research.
合成法
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized by reacting 2,3-dichloroaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide as a white solid, which can be purified by recrystallization from a suitable solvent.
科学的研究の応用
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been used in various scientific research applications, including studies on carbonic anhydrase inhibition, cancer treatment, and neuroprotection. Carbonic anhydrase inhibitors have been investigated as potential drugs for the treatment of glaucoma, epilepsy, and other diseases. N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, and its use in these applications has been explored.
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and its use in cancer treatment is being investigated.
In addition, N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been studied for its neuroprotective properties. It has been found to protect neurons from damage caused by oxidative stress, which is implicated in various neurodegenerative diseases. N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
特性
製品名 |
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C13H10Cl2FNO3S |
分子量 |
350.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-11-6-5-8(16)7-12(11)21(18,19)17-10-4-2-3-9(14)13(10)15/h2-7,17H,1H3 |
InChIキー |
MBWSDWDEOHOADN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)







